molecular formula C16H15BrClNO2S B2532618 5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide CAS No. 2034567-96-7

5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide

Cat. No.: B2532618
CAS No.: 2034567-96-7
M. Wt: 400.72
InChI Key: XUJKUONXZSUNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, along with a thiophene and tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Utilized in Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions include various substituted benzamides, thiophene derivatives, and tetrahydropyran-containing compounds.

Scientific Research Applications

5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is unique due to its combination of a benzamide core with thiophene and tetrahydropyran moieties, which confer distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-2-chloro-N-(4-thiophen-2-yloxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2S/c17-11-3-4-13(18)12(10-11)15(20)19-16(5-7-21-8-6-16)14-2-1-9-22-14/h1-4,9-10H,5-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJKUONXZSUNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.